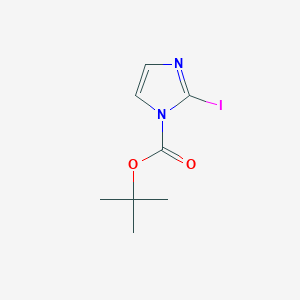

methanone CAS No. 339020-32-5](/img/structure/B2486816.png)

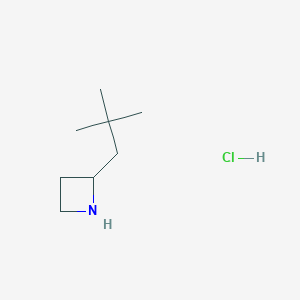

[4-Amino-2-(tert-butylamino)-1,3-thiazol-5-yl](4-bromophenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds similar to [4−Amino−2−(tert−butylamino)−1,3−thiazol−5−yl](4−bromophenyl)methanone, typically involves multi-step chemical reactions. These reactions may include condensation, bromination, and functionalization steps to introduce specific substituents into the thiazole core. For instance, Shahana and Yardily (2020) describe the synthesis of thiazole derivatives and their characterization using spectroscopic methods such as UV, IR, NMR, and mass spectrometry, highlighting the complexity and precision required in synthesizing these compounds (Shahana & Yardily, 2020).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often analyzed using density functional theory (DFT) calculations, which provide insights into the equilibrium geometry, bonding features, and vibrational wave numbers of the compound. These analyses help in understanding the structural stability and reactivity of the compound under different conditions. The study by Shahana and Yardily (2020) also discusses the impact of substituent groups on the molecular structure, indicating how structural changes affect the compound's properties (Shahana & Yardily, 2020).

Wissenschaftliche Forschungsanwendungen

Neuroprotective Applications

Compounds structurally similar to 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone have been explored for their neuroprotective properties. For instance, antioxidants related to this compound were found effective in preventing ATP level decline in astrocytes under hypoxic conditions and demonstrated strong neuroprotective effects in a mouse model mimicking cerebral palsy-related brain damage (Largeron et al., 2001).

Anti-Estrogenic Activities

Another study focused on the synthesis of compounds with a structural resemblance to 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone and investigated their antiestrogenic activities. The findings indicated that these compounds possessed a high binding affinity, surpassing that of estradiol, and demonstrated potent antiestrogenic activities in vivo (Jones et al., 1979).

Metabolic Pathways and Toxicity

Metabolic studies on structurally similar thiazoles revealed the formation of toxic metabolites, such as thioamides, as ring cleavage products. These metabolites were linked to nephro- or hepatotoxicity in mice, offering insights into the toxicological aspects and metabolic pathways of these compounds (Mizutani et al., 1994).

Adrenergic Receptor Activity

Research on amino-halogen substituted phenyl-aminoethanols, which share structural characteristics with the compound , revealed substances with potent beta 2-mimetic activity and beta 1-blocking action, indicating their potential therapeutic use in treating conditions like bronchial muscle-related disorders (Engelhardt, 1984).

Novel Antipsychotic Agents

Compounds such as (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones, related in structure to 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone, have been identified as potential antipsychotic agents with a unique pharmacological profile, distinct from known antipsychotics, indicating their potential in treating psychiatric disorders (Wise et al., 1986).

The aforementioned studies highlight the diverse scientific research applications and potential therapeutic uses of compounds structurally related to 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone, ranging from neuroprotective and antiestrogenic properties to insights into metabolic pathways and potential novel therapeutic agents for neurological and psychiatric conditions.

Wirkmechanismus

Target of Action

The primary target of the compound 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone is the Serine/threonine-protein kinase Chk1 . This protein plays a critical role in cell cycle regulation, particularly in response to DNA damage .

Mode of Action

It is known to interact with its target, the serine/threonine-protein kinase chk1 . This interaction may result in changes to the protein’s function, potentially influencing cell cycle regulation .

Biochemical Pathways

Given its target, it is likely that it impacts pathways related to cell cycle regulation and DNA damage response . The downstream effects of these pathway alterations would depend on the specific cellular context.

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The molecular and cellular effects of 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone’s action would likely be related to its impact on its target, the Serine/threonine-protein kinase Chk1 . By influencing the function of this protein, the compound could potentially affect cell cycle progression and the cellular response to DNA damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone. Factors such as temperature, pH, and the presence of other molecules could impact how the compound interacts with its target and exerts its effects .

Eigenschaften

IUPAC Name |

[4-amino-2-(tert-butylamino)-1,3-thiazol-5-yl]-(4-bromophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN3OS/c1-14(2,3)18-13-17-12(16)11(20-13)10(19)8-4-6-9(15)7-5-8/h4-7H,16H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOIGSMVOZIFCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

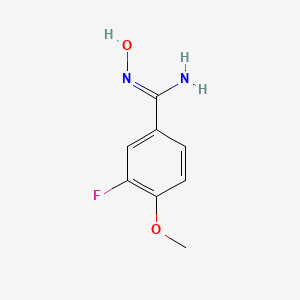

![2-(4,5-Dimethoxy-2-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetic acid](/img/structure/B2486733.png)

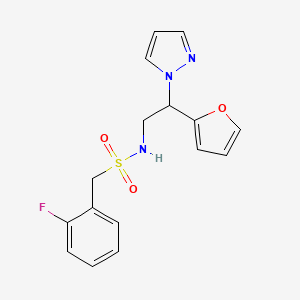

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2486735.png)

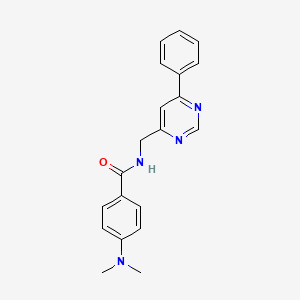

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2486738.png)

![6-(Pyridin-3-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2486739.png)

![1-butyl-2-[(E)-[(2-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2486745.png)

![2-[(4,6-Diketo-2-thioxo-hexahydropyrimidin-5-yl)methyleneamino]-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester](/img/structure/B2486746.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B2486749.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2486752.png)